Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, oxidized or reduced forms of the compound, and other functionalized benzofuran compounds .
Scientific Research Applications
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate
- Ethyl 7-bromo-5-iodobenzofuran-2-carboxylate
- Ethyl 7-bromo-5-methylbenzofuran-2-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUAJFGQTMRKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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